molecular formula C14H13NO5 B6604466 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylate CAS No. 2248287-53-6

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylate

Cat. No. B6604466
CAS RN: 2248287-53-6
M. Wt: 275.26 g/mol
InChI Key: YDWHLMZVWNLQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylate, also known as IODO-3-CARBOX, is an organosulfur compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals and other biologically active substances. IODO-3-CARBOX has also been used for the synthesis of polymers and dyes.

Mechanism of Action

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX acts as a catalyst in the synthesis of organic compounds. It can activate the reaction of 1,3-dioxane-2-thione with isoindoline, resulting in the formation of the product. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX can be used to activate the reaction of peptides and proteins, and to study the structure and function of proteins.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs and other biologically active substances on the body, as well as to study the effects of various environmental factors on the body. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the mechanisms of action of drugs and other biologically active substances.

Advantages and Limitations for Lab Experiments

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX does not react with all compounds, and the reaction yields can vary depending on the reaction conditions and the reactants used.

Future Directions

There are many potential future directions for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX research. One potential direction is the development of new synthetic methods for the synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX and other organosulfur compounds. Additionally, the use of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX in the synthesis of polymers and dyes could be further explored. Another potential direction is the use of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX in the study of the biochemical and physiological effects of various compounds. Finally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX could be used in the development of novel drugs and other biologically active substances.

Synthesis Methods

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX can be synthesized by the reaction of 1,3-dioxane-2-thione with isoindoline in the presence of an acid catalyst. The reaction mixture is heated at 80-90°C for several hours, and the product is then extracted and purified. The yields of the reaction vary depending on the reaction conditions and the reactants used.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in a wide range of scientific research applications. It has been used in the synthesis of polymers and dyes, as well as in the synthesis of pharmaceuticals and other biologically active substances. It has also been used in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the structure and function of proteins and in the study of the mechanism of action of drugs.

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) oxane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-12-10-5-1-2-6-11(10)13(17)15(12)20-14(18)9-4-3-7-19-8-9/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWHLMZVWNLQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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